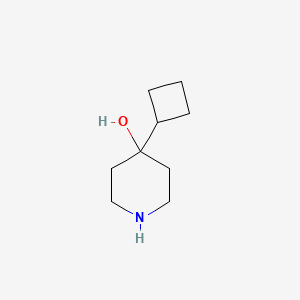
4-Cyclobutylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a cyclobutyl group attached to the piperidine ring, along with a hydroxyl group at the fourth position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives, including this compound.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The process often includes the use of advanced catalytic systems and optimized reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives.
Scientific Research Applications
4-Cyclobutylpiperidin-4-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and piperidine derivatives.
Biology: The compound is used in the study of biological pathways and interactions involving piperidine derivatives.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Cyclobutylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with receptors and enzymes in biological systems, influencing various physiological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Cyclobutylpiperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidin-4-ol: Lacks the cyclobutyl group, resulting in different chemical and biological properties.
Cyclohexylpiperidin-4-ol: Contains a cyclohexyl group instead of a cyclobutyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-cyclobutylpiperidin-4-ol |
InChI |
InChI=1S/C9H17NO/c11-9(8-2-1-3-8)4-6-10-7-5-9/h8,10-11H,1-7H2 |
InChI Key |
OJPQMGKCCKNIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


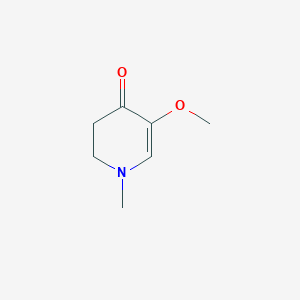
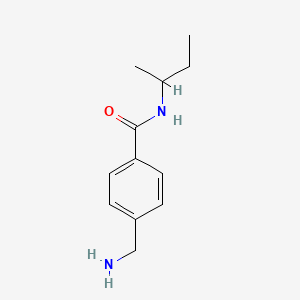
![tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B13214508.png)
![2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13214515.png)
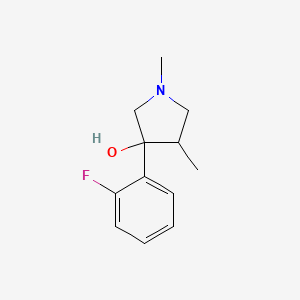
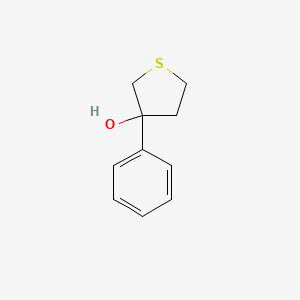

![{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide](/img/structure/B13214541.png)
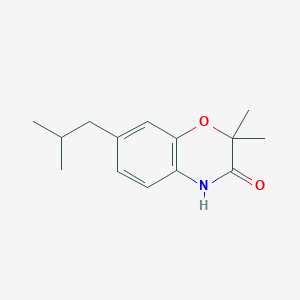
![9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one](/img/structure/B13214552.png)
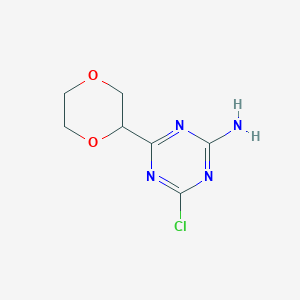

![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-5'-yl}carbamate](/img/structure/B13214591.png)

